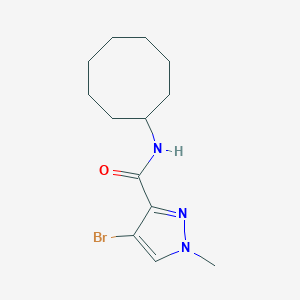![molecular formula C14H14ClN5S B279878 4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. Additionally, it has also been suggested that it exerts its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been reported to exhibit low toxicity in vitro and in vivo studies. Additionally, it has also been found to possess high stability under various environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is its significant anticancer and antimicrobial activity. Additionally, it also possesses high stability under various environmental conditions, making it suitable for use in various applications. However, one of the major limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol. One of the major areas of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, there is a need for more studies to evaluate the potential applications of this compound in various fields such as medicine, agriculture, and material science.
Métodos De Síntesis
The synthesis of 4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chlorobenzonitrile with 4-methyl-1H-pyrazole-1-ethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with thiosemicarbazide to yield this compound.
Aplicaciones Científicas De Investigación
4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to possess significant anticancer activity against various cancer cell lines including breast, lung, and colon cancer. Additionally, it has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi. In the field of agriculture, it has been found to possess significant herbicidal activity against various weed species. Furthermore, it has also been studied for its potential applications in material science as a corrosion inhibitor.
Propiedades
Fórmula molecular |
C14H14ClN5S |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-3-[2-(4-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14ClN5S/c1-10-8-16-19(9-10)6-5-13-17-18-14(21)20(13)12-4-2-3-11(15)7-12/h2-4,7-9H,5-6H2,1H3,(H,18,21) |
Clave InChI |
DQYXXCMSSGLSOS-UHFFFAOYSA-N |
SMILES |
CC1=CN(N=C1)CCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CN(N=C1)CCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



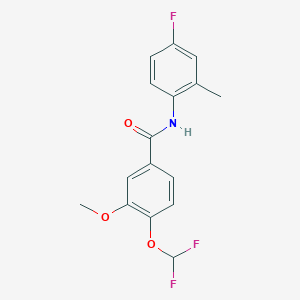
![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
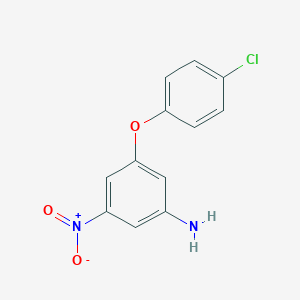
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
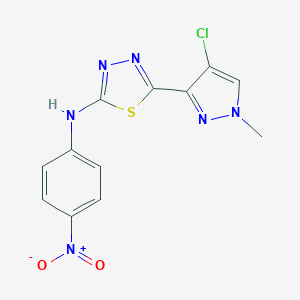
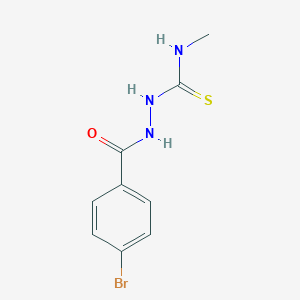

![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
